5-Benzofurancarboxylic acid, 6-hydroxy-4-methoxy-
Description
Chemical Identity and Nomenclature of 5-Benzofurancarboxylic Acid, 6-Hydroxy-4-Methoxy-
Systematic IUPAC Nomenclature and Structural Descriptors
The compound is formally identified by the International Union of Pure and Applied Chemistry (IUPAC) as 6-hydroxy-4-methoxy-1-benzofuran-5-carboxylic acid . This nomenclature reflects three critical structural features:
- A benzofuran core (fused benzene and furan rings)
- Substituent groups at positions 4 (methoxy), 5 (carboxylic acid), and 6 (hydroxyl)
- Numbering starting from the oxygen atom in the furan ring
The structural formula (Fig. 1) illustrates these substituents’ spatial arrangement, with the methoxy group ($$\text{-OCH}_3$$) at position 4, carboxylic acid ($$\text{-COOH}$$) at position 5, and hydroxyl ($$\text{-OH}$$) at position 6. This substitution pattern creates distinct electronic effects, including resonance stabilization of the aromatic system and hydrogen-bonding capacity.
Molecular Formula and Weight Analysis
The molecular formula $$ \text{C}{10}\text{H}{8}\text{O}_{5} $$ corresponds to a molecular weight of 208.17 g/mol , calculated as follows:
$$
\begin{align}
\text{Carbon (C):} & \quad 10 \times 12.01 = 120.10 \, \text{g/mol} \
\text{Hydrogen (H):} & \quad 8 \times 1.008 = 8.06 \, \text{g/mol} \
\text{Oxygen (O):} & \quad 5 \times 16.00 = 80.00 \, \text{g/mol} \
\text{Total:} & \quad 120.10 + 8.06 + 80.00 = 208.16 \, \text{g/mol} \
\end{align}
$$
Minor discrepancies (0.01 g/mol) arise from rounding atomic weights. The formula distinguishes the compound from simpler benzofurans through its oxygen-rich functional groups, which constitute 38.5% of its molecular mass.
CAS Registry Number and Alternative Chemical Identifiers
The compound is registered under CAS No. 88258-42-8 , with additional identifiers:
Alternative names include:
These identifiers facilitate precise referencing across chemical databases and regulatory frameworks.
Comparative Analysis with Related Benzofuran Derivatives
Structural Variations and Molecular Implications
The compound’s uniqueness emerges when compared to three analogues (Table 1):
Key Observations :
- Phenyl Substitution : The addition of a phenyl group at position 2 (as in CID 140645482) increases molecular weight by 46.07 g/mol while introducing steric hindrance.
- Methoxy Positioning : The 4-methoxy group in the target compound contrasts with the 3-methoxy placement in CID 70688327, altering electronic distribution.
- Functional Group Complexity : The target compound’s dual oxygenated groups (methoxy and hydroxyl) enhance polarity compared to the simpler 1-benzofuran-5-carboxylic acid.
Reactivity Implications
- Electrophilic Substitution : The hydroxyl group at position 6 activates the aromatic ring toward electrophiles, while the electron-withdrawing carboxylic acid at position 5 directs substitution to specific sites.
- Hydrogen Bonding : Three hydrogen-bond donors (hydroxyl, carboxylic acid) and acceptors (furan oxygen, methoxy) enable complex intermolecular interactions.
Properties
CAS No. |
88258-42-8 |
|---|---|
Molecular Formula |
C10H8O5 |
Molecular Weight |
208.17 g/mol |
IUPAC Name |
6-hydroxy-4-methoxy-1-benzofuran-5-carboxylic acid |
InChI |
InChI=1S/C10H8O5/c1-14-9-5-2-3-15-7(5)4-6(11)8(9)10(12)13/h2-4,11H,1H3,(H,12,13) |
InChI Key |
KDVZWLHVLNXYSE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=CC2=C1C=CO2)O)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Starting Materials and Key Intermediates
- 2-Hydroxy-4-methoxybenzaldehyde is frequently used as a starting material due to its pre-installed hydroxyl and methoxy groups at the desired positions.
- Chloroacetic acid is employed to introduce the carboxylic acid functionality via nucleophilic substitution.
- Intermediate benzofuran structures are formed through cyclization reactions, often facilitated by acetic anhydride or similar dehydrating agents.
Stepwise Synthesis
A typical synthetic sequence includes:
Formation of an intermediate by reaction of 2-hydroxy-4-methoxybenzaldehyde with chloroacetic acid
This step introduces the carboxymethyl group ortho to the hydroxyl group, setting the stage for ring closure.Cyclization to form the benzofuran ring
The intermediate undergoes cyclization in the presence of acetic anhydride, which acts as a dehydrating agent, promoting ring closure to yield 6-methoxybenzofuran derivatives.Demethylation of the methoxy group at position 6
Sodium 1-dodecanethiolate is used to selectively demethylate the methoxy group, converting it into the hydroxyl group, thus furnishing the 6-hydroxy-4-methoxy substitution pattern.
This method yields the target compound with good selectivity and purity.
Chemical Reaction Analysis
- Oxidation : The compound can be oxidized to quinone-like structures or other oxidized derivatives, useful for further functionalization.
- Reduction : Reduction can modify the hydroxyl or carboxyl groups to hydroxy or alcohol derivatives.
- Substitution : The hydroxyl and methoxy groups are reactive sites for electrophilic substitution, enabling the synthesis of various derivatives.
These reactions are typically carried out using reagents such as potassium permanganate (oxidation), sodium borohydride (reduction), and electrophiles for substitution.
Comparative Table of Preparation Methods
| Method | Starting Material | Key Reagents | Reaction Type | Advantages | Limitations |
|---|---|---|---|---|---|
| Chloroacetic acid route | 2-Hydroxy-4-methoxybenzaldehyde | Chloroacetic acid, acetic anhydride, sodium 1-dodecanethiolate | Substitution, cyclization, demethylation | Straightforward, selective | Multi-step, moderate yields |
| Silylation/Ozonolysis (for related benzofurans) | 4-Hydroxyindanone | BSA (silylation), ozone, oxidants, acid catalysts | Silylation, ozonolysis, oxidation, aromatization | High purity, scalable | Complex, multi-step, requires specialized reagents |
Research Findings and Industrial Relevance
- The chloroacetic acid-based synthesis is widely used in research laboratories for preparing 5-Benzofurancarboxylic acid, 6-hydroxy-4-methoxy- due to its accessibility and relatively simple reaction conditions.
- Industrially, methods involving telescoped reactions without intermediate isolation, such as the silylation and ozonolysis approach, offer better scalability and purity, though they are more complex.
- The compound’s functional groups allow for further chemical modifications, making it a valuable intermediate in pharmaceutical and materials science applications.
Chemical Reactions Analysis
6-hydroxy-4-methoxybenzofuran-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert it into hydroxy derivatives or other reduced forms.
Scientific Research Applications
6-hydroxy-4-methoxybenzofuran-5-carboxylic acid has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex benzofuran derivatives.
Biology: Its derivatives have shown potential as antimicrobial and anticancer agents.
Medicine: It is being explored for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.
Industry: It is used in the synthesis of various pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of 6-hydroxy-4-methoxybenzofuran-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The hydroxyl group at the C-6 position is essential for its biological activity, and the functional groups at other positions play a crucial role in its selectivity and potency. It can inhibit specific enzymes or interact with cellular receptors, leading to its observed biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Benzofuran Derivatives
Substituent Positioning and Functional Groups
The target compound’s 6-hydroxy-4-methoxy substitution distinguishes it from other benzofuran carboxylic acids. For example:
- 5-Hydroxybenzofuran-2-carboxylic acid (CAS 56172-36-2) features a hydroxy group at position 5, altering electronic properties compared to the 6-hydroxy substitution in the target compound .
Table 1: Substituent Comparison
| Compound Name | Substituent Positions | Functional Groups | Molecular Weight |
|---|---|---|---|
| 5-Benzofurancarboxylic acid, 6-hydroxy-4-methoxy- | 4-OCH₃, 6-OH | Carboxylic acid, δ-lactone | 334.32 |
| 5-Methoxybenzofuran-2-carboxylic acid | 5-OCH₃ | Carboxylic acid | 192.17 |
| 5-Hydroxybenzofuran-2-carboxylic acid | 5-OH | Carboxylic acid | 178.15 |
Structural Complexity and Modifications
- 5-8'-Benzofuran Dehydrodiferulic Acid: This dimeric benzofuran derivative contains a 7-methoxy and 4-hydroxy group, similar to the target compound, but forms a diferulic acid structure with two benzofuran units linked via a conjugated double bond.
- Ethyl 5-((3-Methoxybenzoyl)oxy)-2-methylbenzofuran-3-carboxylate (CAS 384363-23-9): Features ester groups (ethyl and benzoyloxy) and a methyl substituent, contrasting with the carboxylic acid and lactone in the target compound. The ester groups enhance lipophilicity, impacting bioavailability .
Table 2: Functional Group and Application Differences
| Compound Name | Key Functional Groups | Potential Applications |
|---|---|---|
| 5-Benzofurancarboxylic acid, 6-hydroxy-4-methoxy- | Lactone, carboxylic acid | Traditional medicine, phytochemistry |
| 5-8'-Benzofuran Dehydrodiferulic Acid | Dimeric structure, ester | Antioxidant, polymer crosslinking |
| Ethyl 5-((3-Methoxybenzoyl)oxy)-2-methylbenzofuran-3-carboxylate | Ester, benzoyloxy | Synthetic intermediates |
Biological Activity
5-Benzofurancarboxylic acid, 6-hydroxy-4-methoxy- (CAS No. 88258-42-8) is a benzofuran derivative that has garnered attention for its diverse biological activities. This article explores its synthesis, biological mechanisms, and potential therapeutic applications, supported by data tables and relevant case studies.
Chemical Structure and Properties
Molecular Characteristics:
| Property | Details |
|---|---|
| Molecular Formula | C10H8O5 |
| Molecular Weight | 208.17 g/mol |
| IUPAC Name | 6-hydroxy-4-methoxy-1-benzofuran-5-carboxylic acid |
| CAS Number | 88258-42-8 |
The compound features a hydroxyl group at the C-6 position and a methoxy group at the C-4 position, which are critical for its biological activity. The carboxylic acid functionality enhances its solubility and interaction with biological targets.
Synthesis Methods
The synthesis of 5-benzofurancarboxylic acid, 6-hydroxy-4-methoxy-, typically involves several steps:
- Formation of Intermediate: Reaction of 2-hydroxy-4-methoxybenzaldehyde with chloroacetic acid.
- Cyclization: The intermediate undergoes cyclization in the presence of acetic anhydride.
- Demethylation: Final demethylation using sodium 1-dodecanethiolate yields the target compound.
Anticancer Properties
5-Benzofurancarboxylic acid, 6-hydroxy-4-methoxy- has shown promising anticancer activity in various studies:
- Cytotoxicity Studies: In a study evaluating cytotoxicity against leukemia (K562, MOLT-4) and cervical carcinoma (HeLa) cell lines, several benzofuran derivatives exhibited significant cytotoxic effects. Compounds showed selective toxicity towards cancer cells compared to normal endothelial cells (HUVEC). The structure-activity relationship (SAR) indicated that the presence of specific functional groups enhanced cytotoxicity .
- Mechanism of Action: The compound appears to induce apoptosis in cancer cells, as indicated by increased activity of caspase 3/7 markers. Additionally, it inhibits DNA cleavage by endonucleases, suggesting potential interactions with genetic material .
Antimicrobial Activity
Research indicates that benzofuran derivatives possess antimicrobial properties:
- In Vitro Studies: Benzofuran derivatives have been evaluated for their antibacterial activity against various pathogens. The presence of halogens and hydroxyl groups at specific positions has been linked to enhanced antimicrobial efficacy .
Therapeutic Applications
The biological activities of 5-benzofurancarboxylic acid, 6-hydroxy-4-methoxy-, suggest several therapeutic applications:
- Anticancer Agent: Due to its selective toxicity towards cancer cells and ability to induce apoptosis.
- Antimicrobial Agent: Potential use in treating bacterial infections due to its observed antimicrobial properties.
- Anti-inflammatory Effects: Ongoing research is exploring its anti-inflammatory capabilities, which could lead to new therapeutic avenues in treating inflammatory diseases.
Case Studies and Research Findings
Several studies have highlighted the biological activities of this compound:
- A study reported the synthesis of new benzofuran derivatives that exhibited significant cytotoxicity against cancer cell lines, reinforcing the potential of benzofurans as anticancer agents .
- Another investigation into the structure-function relationships among various benzofuran derivatives found that modifications at specific positions could enhance their biological activities significantly .
Q & A
Q. What are the recommended analytical techniques for confirming the purity and structure of 5-Benzofurancarboxylic acid, 6-hydroxy-4-methoxy-?
- Methodological Answer: Use high-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) to assess purity, coupled with mass spectrometry (MS) for molecular weight confirmation. For structural elucidation, employ nuclear magnetic resonance (NMR) spectroscopy, focusing on characteristic signals:
- ¹H NMR: Methoxy groups (δ ~3.8 ppm), hydroxyl protons (δ ~10-12 ppm, broad), and aromatic protons (δ 6.5-7.5 ppm).
- ¹³C NMR: Carboxylic acid carbonyl (δ ~170 ppm), benzofuran carbons (δ 100-160 ppm) .
Cross-validate with infrared spectroscopy (IR) for functional groups (e.g., O-H stretch at 3200-3500 cm⁻¹, C=O at ~1700 cm⁻¹) .
Q. How can synthetic routes for 5-Benzofurancarboxylic acid derivatives be optimized to improve yield?
- Methodological Answer: Optimize reaction conditions using Design of Experiments (DoE) to test variables:
- Catalysts: Evaluate Lewis acids (e.g., ZnCl₂) or organocatalysts for regioselective hydroxylation/methoxylation .
- Solvents: Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of aromatic intermediates .
- Temperature: Controlled heating (80-120°C) minimizes side reactions like decarboxylation .
Monitor intermediates via thin-layer chromatography (TLC) and scale reactions under inert atmospheres (N₂/Ar) to prevent oxidation .
Q. What are the common spectral data discrepancies observed for this compound, and how can they be resolved?
- Methodological Answer: Discrepancies in NMR shifts (e.g., variable hydroxyl proton integration) may arise from tautomerism or solvent effects. To resolve:
- Use deuterated DMSO for stabilizing hydroxyl protons .
- Compare data with authenticated databases (e.g., NIST Chemistry WebBook for 4-methoxybenzoic acid analogs) .
- Perform 2D NMR (COSY, HSQC) to assign overlapping signals .
Advanced Research Questions
Q. How does the substitution pattern (6-hydroxy, 4-methoxy) influence the compound’s electronic properties and reactivity?
- Methodological Answer: Conduct computational studies (DFT calculations) to map electron density:
- Methoxy group: Electron-donating effect increases aromatic ring electron density, directing electrophilic substitution to the 5-position .
- Hydroxyl group: Hydrogen-bonding with the carboxylic acid enhances stability but may reduce solubility in nonpolar media .
Validate with Hammett substituent constants (σ values) and electrochemical analysis (cyclic voltammetry) .
Q. What strategies are effective for evaluating the compound’s bioactivity (e.g., enzyme inhibition)?
- Methodological Answer: Use in vitro enzyme assays (e.g., histone deacetylase [HDAC] inhibition):
- Prepare enzyme solutions (recombinant HDAC isoforms) and substrate (acetylated lysine derivatives).
- Measure IC₅₀ values via fluorometric detection of deacetylated products .
- Correlate activity with structural analogs (e.g., benzofuranone derivatives) to identify critical substituents .
Q. How can metabolic stability and toxicity be assessed for this compound in preclinical models?
- Methodological Answer:
- Metabolic stability: Incubate with liver microsomes (human/rat) and analyze metabolites via LC-MS/MS. Key phase I reactions: demethylation (methoxy → hydroxyl) and glucuronidation .
- Toxicity: Use zebrafish embryos or in silico tools (e.g., ProTox-II) to predict hepatotoxicity. Compare with EFSA safety assessment protocols for structurally related flavouring agents .
Q. What are the challenges in crystallizing this compound, and how can they be addressed?
- Methodological Answer: Challenges include polymorphism and hygroscopicity. Strategies:
- Screen crystallization solvents (e.g., ethanol/water mixtures) using slow evaporation.
- Add co-formers (e.g., nicotinamide) for co-crystal formation.
- Analyze crystal packing via X-ray diffraction (single-crystal XRD) to identify stabilizing interactions (e.g., π-π stacking, hydrogen bonds) .
Data Contradiction Analysis
Q. How to reconcile conflicting solubility data reported in literature?
- Methodological Answer: Solubility variations (e.g., in water vs. DMSO) may stem from pH-dependent ionization of the carboxylic acid group.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
